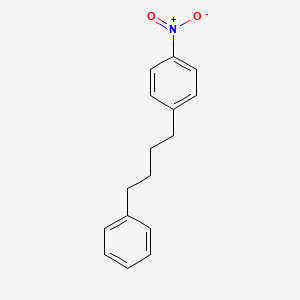
Carbamic acid;3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;3-methoxyphenol: is a compound that combines the properties of carbamic acid and 3-methoxyphenol. 3-Methoxyphenol, a phenolic compound, is structurally similar to phenol but has a methoxy-substituent attached to the third position . This compound is significant in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid can be synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) at very low temperatures, yielding ammonium carbamate ([NH₄][NH₂CO₂]) . For 3-methoxyphenol, one common method involves the methylation of o-catechol using potash and dimethyl sulfate .
Industrial Production Methods: Industrial production of carbamic acid derivatives often involves bubbling CO₂ through solutions of the corresponding amine in solvents like DMSO or supercritical CO₂ . For 3-methoxyphenol, industrial methods may include the extraction from natural sources like guaiacum or synthetic production through chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid undergoes various reactions, including:
Deprotonation: Yields carbamate anions (RR’NCOO⁻).
Esterification: Forms carbamate esters like methyl carbamate (H₂N-C(=O)-OCH₃).
3-Methoxyphenol can undergo:
Oxidation: Forms quinones.
Substitution: Reacts with halides to form ethers.
Common Reagents and Conditions:
Carbamic Acid: Reagents include CO₂ and NH₃, with conditions requiring low temperatures.
3-Methoxyphenol: Reagents include dimethyl sulfate and potash, with conditions involving methylation reactions.
Major Products:
Carbamic Acid: Ammonium carbamate and carbamate esters.
3-Methoxyphenol: Various ethers and quinones.
Scientific Research Applications
Chemistry: Carbamic acid derivatives are used in the synthesis of pharmaceuticals and agrochemicals . 3-Methoxyphenol is a precursor for flavoring agents and fragrances .
Biology: Carbamic acid plays a role in the formation of carbamoyl phosphate, a key intermediate in the urea cycle . 3-Methoxyphenol is involved in the production of vanillin, a significant flavoring agent .
Medicine: Carbamic acid derivatives are used in the development of drugs like methocarbamol, a muscle relaxant . 3-Methoxyphenol derivatives have potential therapeutic applications due to their antioxidant properties .
Industry: Carbamic acid is used in the production of polymers and resins . 3-Methoxyphenol is used in the synthesis of various industrial chemicals .
Mechanism of Action
Carbamic Acid: Carbamic acid exerts its effects through the formation of carbamate anions, which can interact with various enzymes and proteins . It is involved in the inhibition of beta-lactamase, an enzyme produced by bacteria .
3-Methoxyphenol: 3-Methoxyphenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them . It also interacts with various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Formamide: Similar to carbamic acid but lacks the carboxyl group.
Dithiocarbamate: Contains sulfur instead of oxygen in the carbamate group.
Carbonic Acid: Similar structure but with two hydroxyl groups instead of one amino group.
Urea: Contains two amino groups instead of one.
Ethyl Carbamate: An ester of carbamic acid.
Uniqueness: Carbamic acid is unique due to its dual nature as both an amine and a carboxylic acid . 3-Methoxyphenol is unique due to its methoxy-substituent, which imparts distinct chemical properties compared to other phenols .
This comprehensive overview highlights the significance of carbamic acid;3-methoxyphenol in various scientific and industrial fields
Properties
CAS No. |
37547-27-6 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
carbamic acid;3-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH3NO2/c1-9-7-4-2-3-6(8)5-7;2-1(3)4/h2-5,8H,1H3;2H2,(H,3,4) |
InChI Key |
LDVSMNMTDUJNRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
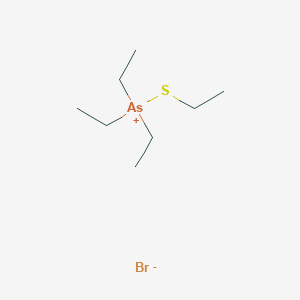
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

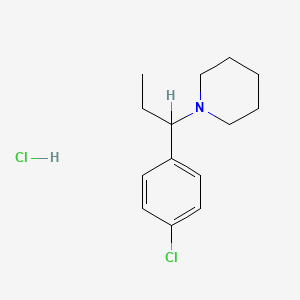
![1,2,5-Trimethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14674895.png)
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

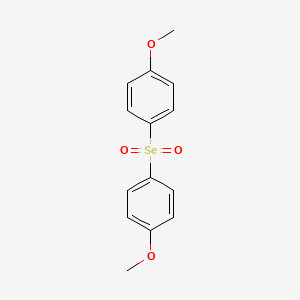
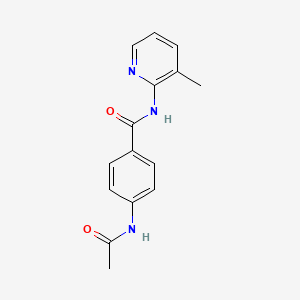
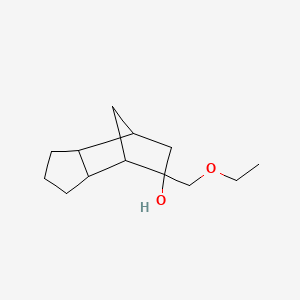
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
